molecular formula C19H18N2O4 B2681174 3-acetamido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888443-03-6

3-acetamido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2681174
CAS RN: 888443-03-6
M. Wt: 338.363
InChI Key: ZSUWGICMVSFWTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One approach involves a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The structure of benzofuran derivatives, such as 3-acetamido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, can be modified to enhance their biological activities .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Metabolism and Pharmacokinetics

Disposition and Metabolism of Benzofuran Derivatives

Research on the metabolism of benzofuran derivatives such as SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into how similar compounds might be metabolized in humans. The study found that the principal route of metabolism involved oxidation of the benzofuran ring, with significant elimination via feces and minor urinary excretion. This suggests that compounds like 3-acetamido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide could undergo similar metabolic pathways, highlighting their potential for therapeutic applications requiring extended systemic presence (Renzulli et al., 2011).

Metabolites of Benzbromarone

Another study on the metabolism of benzbromarone, a benzofuran-containing uricosuric drug, identified several metabolites, indicating complex metabolic pathways. This complexity could be relevant for designing derivatives of 3-acetamido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide with specific metabolic profiles for targeted therapeutic effects (Maurer & Wollenberg, 1990).

Therapeutic Applications and Research Implications

Histone Deacetylase Inhibitors

Research into compounds acting as histone deacetylase inhibitors, like MS-275, shows the potential of benzofuran derivatives in cancer therapy. The ability to modulate gene expression through epigenetic mechanisms could be explored with compounds such as 3-acetamido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, offering a novel approach to targeting cancer cell growth and proliferation (Gore et al., 2008).

Antiseizure Medication Profiles

Lacosamide, characterized by a favorable pharmacokinetic profile, provides an example of how structural optimization can enhance therapeutic efficacy and safety in neurological disorders. Research on 3-acetamido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide could similarly focus on optimizing its pharmacological properties for use in neurological or other therapeutic areas (Casciato et al., 2021).

Platelet Function and Anti-inflammatory Effects

Studies on acetaminophen's dose-dependent inhibition of platelet function illuminate the potential anti-inflammatory and antipyretic applications of benzofuran derivatives. Investigating the effects of 3-acetamido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide on similar pathways could lead to new anti-inflammatory or analgesic drugs (Munsterhjelm et al., 2005).

Mechanism of Action

While the specific mechanism of action for 3-acetamido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of benzofuran derivatives .

properties

IUPAC Name

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-24-16-11-7-5-9-14(16)21-19(23)18-17(20-12(2)22)13-8-4-6-10-15(13)25-18/h4-11H,3H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUWGICMVSFWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

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